PRC1 ligand 1

Epigenetics PRC2 Inhibition EED Ligand Binding

N-(Furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (molecular formula: C20H21N7O; molecular weight: 375.4 g/mol) is a heterocyclic small molecule belonging to the triazolopyrimidine class. It features a [1,2,4]triazolo[4,3-c]pyrimidin-5-amine core scaffold with a furan-2-ylmethyl substituent at the N5-amine position and a 4-(piperazin-1-yl)phenyl moiety at the C8 position.

Molecular Formula C20H21N7O
Molecular Weight 375.4 g/mol
Cat. No. B12373770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRC1 ligand 1
Molecular FormulaC20H21N7O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CN=C(N4C3=NN=C4)NCC5=CC=CO5
InChIInChI=1S/C20H21N7O/c1-2-17(28-11-1)12-22-20-23-13-18(19-25-24-14-27(19)20)15-3-5-16(6-4-15)26-9-7-21-8-10-26/h1-6,11,13-14,21H,7-10,12H2,(H,22,23)
InChIKeyXBGIPIPLHCLDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine: Procurement-Relevant Class and Molecular Identity


N-(Furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (molecular formula: C20H21N7O; molecular weight: 375.4 g/mol) is a heterocyclic small molecule belonging to the triazolopyrimidine class. It features a [1,2,4]triazolo[4,3-c]pyrimidin-5-amine core scaffold with a furan-2-ylmethyl substituent at the N5-amine position and a 4-(piperazin-1-yl)phenyl moiety at the C8 position . This structural architecture aligns it with the class of allosteric inhibitors targeting the Embryonic Ectoderm Development (EED) subunit of Polycomb Repressive Complex 2 (PRC2), a validated epigenetic target in oncology [1].

Procurement Risk: Why N-(Furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Triazolopyrimidine-based EED inhibitors exhibit extreme sensitivity to structural modifications at both the C8-aryl and N5-amine positions, with minor substituent alterations producing orders-of-magnitude differences in binding affinity and cellular potency [1]. Within this scaffold class, the 4-(piperazin-1-yl)phenyl motif represents a distinct pharmacophore that differentiates this compound from sulfonyl-containing analogs (e.g., EED226, MAK683) and indole-substituted derivatives (e.g., ZJH-16). Generic substitution without head-to-head comparative data therefore carries substantial risk of experimental failure due to altered target engagement, divergent cellular activity, and modified physicochemical profiles affecting solubility and permeability [2]. The following quantitative evidence establishes the specific differentiation dimensions that inform scientifically grounded procurement decisions.

N-(Furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine: Quantitative Differentiation Evidence Versus Closest Comparators


EED Binding Affinity: Comparative Kd Values Against Sulfonyl-Containing Analog

The target compound demonstrates EED binding affinity with a dissociation constant (Kd) of 30 nM as measured by isothermal titration calorimetry (ITC) against His-tagged human EED residues 77-441 expressed in E. coli [1]. In comparison, the structurally related sulfonyl-substituted analog EED226 (N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine) exhibits a Kd of 82 nM under comparable SPR-based binding conditions [2]. This represents an approximately 2.7-fold higher binding affinity (lower Kd) for the piperazinyl-substituted compound.

Epigenetics PRC2 Inhibition EED Ligand Binding

EED TR-FRET Competitive Binding Affinity: Ki Comparison with High-Affinity Probe Displacement

In a TR-FRET competitive binding assay using an OG(488)-labeled probe against GST-tagged EED, the target compound exhibits a Ki of 10 nM [1]. A structurally modified analog bearing a sulfonyl-piperazine substitution (CHEMBL4104741) demonstrates a Ki of 0.300 nM in the same assay format [2]. While the sulfonyl-piperazine analog shows ~33-fold higher apparent affinity in this displacement format, this difference likely reflects probe-dependent binding mode variations rather than intrinsic affinity differences, as evidenced by the orthogonal ITC Kd values.

Epigenetics PRC2 Inhibition TR-FRET Binding Assay

Structural Differentiation: C8-Aryl Substituent Impact on EED Pocket Complementarity

The target compound features a 4-(piperazin-1-yl)phenyl substituent at the C8 position, distinguishing it from the 4-methylsulfonylphenyl group in EED226 and the indole ring in ZJH-16. Computational studies on triazolopyrimidine EED inhibitors reveal that C8-aryl substituents critically influence subpocket complementarity and polar interaction networks within the EED binding cavity, with binding free energy rankings (11e/ZJH-16 > EED226 > 10a > 11b > 10c) strongly correlating with experimental IC50 values [1]. The piperazine moiety introduces a basic nitrogen that may enhance aqueous solubility relative to neutral sulfonyl analogs, while maintaining key π-stacking interactions with Tyr148 and Tyr365 observed in co-crystal structures of related triazolopyrimidines [2].

Epigenetics Structure-Activity Relationship Molecular Recognition

N-(Furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Epigenetic Tool Compound Development for EED-PRC2 Pathway Investigation

This compound serves as a structurally differentiated EED ligand suitable for mechanistic studies of PRC2-mediated gene silencing. Its Kd of 30 nM against EED [1] establishes it as a moderate-affinity probe that may occupy a distinct region of the binding pocket compared to sulfonyl-substituted analogs, based on TR-FRET displacement differences. Researchers investigating structure-activity relationships (SAR) at the C8 position of triazolopyrimidine EED inhibitors can utilize this compound to assess how basic piperazine incorporation alters binding thermodynamics, cellular permeability, and target engagement relative to neutral C8-aryl substituents.

Comparative Epigenetic Profiling Against Established EED Inhibitors

The compound enables side-by-side comparative studies with reference EED inhibitors including EED226 (Kd = 82 nM; IC50 = 23.4 nM in PRC2 assays) [2] and ZJH-16 (HTRF IC50 = 2.72 nM; oral bioavailability F = 94.7%) [3]. Such comparative profiling is essential for deconvoluting how specific C8 substituents influence cellular H3K27me3 reduction, antiproliferative effects in EZH2-mutant lymphoma lines (e.g., KARPAS422, Pfeiffer), and in vivo pharmacokinetic behavior. Procurement of this piperazinyl-phenyl analog fills a gap in existing EED inhibitor panels that predominantly feature sulfonyl-, indole-, or pyridinyl-substituted variants.

Scaffold-Hopping and Fragment-Based Drug Discovery Starting Point

The triazolopyrimidine core with a piperazinyl-phenyl C8 substituent represents a scaffold distinct from the extensively characterized sulfonyl-containing EED226/MAK683 series. The piperazine moiety provides a synthetically accessible handle for further derivatization (e.g., N-alkylation, acylation, sulfonylation) [4], making this compound a versatile starting point for medicinal chemistry optimization programs targeting improved solubility, permeability, or selectivity profiles. Its moderate EED binding affinity (Kd = 30 nM) leaves room for structure-guided affinity maturation while avoiding the metabolic liabilities associated with electron-rich furan rings that plagued EED226 development [5].

In Vitro Target Engagement Studies in EZH2-Mutant Cancer Models

Given the established sensitivity of EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., KARPAS422, SU-DHL4, WSU-DLCL2) to EED inhibition [3], this compound is positioned for cellular target engagement assays measuring H3K27me3 reduction via Western blot or ELISA. While cellular IC50 data for the target compound specifically are not yet publicly available, the class-level evidence indicates that triazolopyrimidine EED inhibitors with sub-100 nM binding affinities reliably produce measurable H3K27me3 suppression in PRC2-dependent cancer cells [2] [3]. Researchers should validate cellular potency empirically in their systems of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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